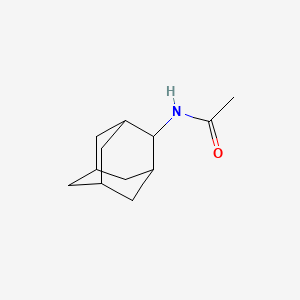
Adamantanacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adamantanacetamide: is a chemical compound derived from adamantane, a highly stable and rigid hydrocarbon The adamantane structure is known for its diamond-like framework, which imparts unique physical and chemical properties to its derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing Adamantanacetamide involves the Ritter reaction. This process starts with adamantane, which is reacted with acetonitrile and sulfuric acid to form the intermediate N-(1-adamantyl)acetamide.
Bromination and Amide Formation: Another method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with acetonitrile in the presence of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and minimize the use of toxic reagents or solvents, making it more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Adamantanacetamide can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can also undergo substitution reactions, where functional groups on the adamantane core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized adamantane derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted adamantane derivatives.
Applications De Recherche Scientifique
Adamantanacetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Adamantanacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: this compound can affect cellular pathways related to inflammation and immune response, contributing to its antiviral and antibacterial effects.
Comparaison Avec Des Composés Similaires
N-(1-adamantyl)acetamide: This compound is structurally similar but has the adamantyl group attached at a different position.
1-Acetamidoadamantane: Another related compound with similar uses in pharmaceuticals and materials science.
Uniqueness: Adamantanacetamide is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Propriétés
Formule moléculaire |
C12H19NO |
|---|---|
Poids moléculaire |
193.28 g/mol |
Nom IUPAC |
N-(2-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3,(H,13,14) |
Clé InChI |
OFEZUSBZKMXQEU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C2CC3CC(C2)CC1C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














